1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine
Description
1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine ring linked via a methyl group to a 6-bromo-1,3-dioxaindan moiety. The 1,3-dioxaindan core consists of a bicyclic structure with fused benzene and dioxane rings, while the pyrrolidine group introduces a saturated five-membered nitrogen-containing ring. The bromine atom at the 6-position may enhance electrophilic reactivity, making the compound a candidate for cross-coupling reactions in synthetic chemistry .
Properties
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-6-12-11(15-8-16-12)5-9(10)7-14-3-1-2-4-14/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRIXWOKUGWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C2Br)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-6-(chloromethyl)-1,3-benzodioxole
The chloromethyl intermediate serves as a critical precursor. As detailed in, 5-(chloromethyl)-6-bromo-1,3-benzodioxole is synthesized via bromination of 5-(chloromethyl)-1,3-benzodioxole using N-bromosuccinimide (NBS) in acetonitrile under inert atmosphere. Key steps include:
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Reaction Conditions : NBS (1.2 equiv), acetonitrile, room temperature, 13 hours.
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Yield : 99% after column chromatography (hexane:ethyl acetate = 5:1).
Reductive Amination of (6-Bromobenzo[d][1, dioxol-5-yl)methanamine
Precursor Synthesis
(6-Bromobenzo[d]dioxol-5-yl)methanamine (CAS 67496-29-1) is commercially available or synthesized via:
Reductive Amination Protocol
The primary amine reacts with a carbonyl compound (e.g., tetrahydrofuran-2-one) under reductive conditions:
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Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).
Advantages : High stereoselectivity and compatibility with sensitive functional groups.
Palladium-Catalyzed Carboamination
Reaction Overview
Palladium-catalyzed carboamination enables simultaneous C–C and C–N bond formation. For example, γ-aminoalkenes coupled with aryl bromides form pyrrolidines under mild conditions:
Application to Target Compound
Adapting this method:
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Substrate Design : 6-Bromo-1,3-benzodioxole-5-methyliodide + N-protected pyrrolidine precursor.
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Coupling : Pd-mediated cross-coupling to form the C–N bond.
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Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) to yield the free amine.
Reported Yield : 60–73% for structurally related pyrrolidines.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | NBS, Pyrrolidine, K₂CO₃ | 70–85* | Scalable, simple conditions | Steric hindrance issues |
| Reductive Amination | NaBH₃CN, Pd/C | 70–85 | Stereoselective, mild conditions | Requires precursor synthesis |
| Pd-Catalyzed Coupling | Pd₂(dba)₃, NaOtBu | 60–73 | Atom-economical, tandem bond formation | High catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action for 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its brominated dioxane and pyrrolidine moieties, affecting various molecular pathways . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
To contextualize the properties of 1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine, we compare it with structurally or functionally related compounds, focusing on molecular features, biological activity, and synthetic utility.
Structural Analogs
Table 1: Structural Comparison of Brominated Heterocycles
Key Observations :
- Unlike 3-(4-Bromophenyl)-1-methylpyrrolidine (), the target lacks aromatic substitution on the pyrrolidine nitrogen, which may reduce steric hindrance in biological interactions.
Key Observations :
- The target compound’s biological activity remains underexplored, but its bromine and pyrrolidine motifs align with compounds showing antimicrobial () and anti-tubercular () effects.
- The weak activity of marine-derived bromoindoles () suggests that structural optimization (e.g., dioxaindan’s rigidity) might enhance target engagement.
Key Observations :
Biological Activity
1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrO3
- Molecular Weight : 271.11 g/mol
- CAS Number : 57350393
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the dioxaindan ring system enhance its reactivity and binding affinity to various enzymes and receptors, which may modulate critical biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of dioxaindan can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. It is believed to act as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells .
Study on Anticancer Activity
A study focused on the optimization of Hsp90 inhibitors reported that compounds containing a pyrrolidine moiety demonstrated significant antitumor effects in human cancer xenograft models. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds .
Antimicrobial Efficacy
Another research effort examined the antimicrobial properties of related compounds, demonstrating that structural features such as the presence of a bromine atom significantly influenced their activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Comparative Analysis
The following table summarizes key biological activities and properties compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Hsp90 inhibition |
| 6-bromo-1,3-benzodioxole | Moderate | No | Unknown |
| 2-(6-Bromo-1,3-dioxaindan-5-yl)propanoic acid | Yes | Moderate | Inhibition of bacterial cell wall synthesis |
Q & A
Q. Can this compound act as a precursor for chiral catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
